Anti‑Proliferative Potency Gain in Gallium‑Resistant Lung Adenocarcinoma Cells vs. Gallium Acetylacetonate
Compound 7919469 (target) exhibited a 13‑fold increase in anti‑proliferative potency relative to gallium acetylacetonate (GaAcAc) when tested against gallium‑resistant (R) human lung adenocarcinoma A549 cells [1]. The co‑identified lead 5476423 showed an 80‑fold increase under the same conditions [1], indicating that while 7919469 is less potent than 5476423 in this single assay, it provides a structurally distinct naphthyloxy‑acetamide vector for AXL pathway modulation.
| Evidence Dimension | Anti‑proliferative IC50 fold‑change vs. GaAcAc on gallium‑resistant A549 cells |
|---|---|
| Target Compound Data | 13‑fold increased potency vs. GaAcAc |
| Comparator Or Baseline | GaAcAc (baseline); Compound 5476423: 80‑fold increased potency vs. GaAcAc |
| Quantified Difference | Target is ~6‑fold less potent than compound 5476423 but 13‑fold more potent than GaAcAc |
| Conditions | Gallium‑resistant (R) human lung adenocarcinoma A549 cell line; IC50 determined from dose‑response proliferation assay |
Why This Matters
The 13‑fold gain over the clinical gallium agent demonstrates that the naphthyloxy‑tetrazole scaffold engages AXL‑driven resistance pathways, offering a starting point for scaffold‑hopping programs that require an alternative chemotype to quinoline‑based lead 5476423.
- [1] Oyewumi MO, Alazizi A, Liva S, Lin L, Geldenhuys WJ. Bioorg Med Chem Lett. 2014;24(18):4553-4556. View Source
